Bosentan-d4

Descripción general

Descripción

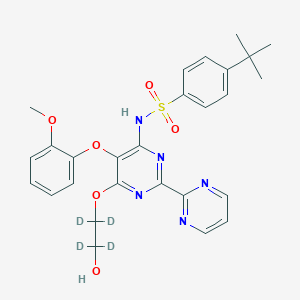

Bosentan-d4: es un variante de Bosentan con deuterio, un antagonista dual del receptor de endotelina. Bosentan se utiliza principalmente para tratar la hipertensión arterial pulmonar bloqueando la acción de las moléculas de endotelina, que de otro modo promoverían el estrechamiento de los vasos sanguíneos y provocarían presión arterial alta . El marcaje con deuterio en this compound se encuentra en la cadena lateral hidroxietílico, lo que lo hace útil en varios estudios científicos .

Aplicaciones Científicas De Investigación

Química: Bosentan-d4 se utiliza como estándar interno en espectrometría de masas para estudiar la farmacocinética y el metabolismo de Bosentan. El marcaje con deuterio permite la cuantificación y el análisis precisos del compuesto en muestras biológicas .

Biología: En la investigación biológica, this compound se utiliza para investigar el papel de los receptores de endotelina en varios procesos fisiológicos y patológicos. Ayuda a comprender los mecanismos de enfermedades como la hipertensión pulmonar y la insuficiencia cardíaca .

Medicina: this compound se utiliza en estudios clínicos para evaluar la eficacia y seguridad de Bosentan en el tratamiento de la hipertensión arterial pulmonar. También ayuda en el desarrollo de nuevas estrategias terapéuticas dirigidas a los receptores de endotelina .

Industria: En la industria farmacéutica, this compound se utiliza en el desarrollo y control de calidad de medicamentos basados en Bosentan. Garantiza la consistencia y precisión de las formulaciones de medicamentos .

Mecanismo De Acción

Bosentan-d4 ejerce sus efectos antagonizando competitivamente la unión de endotelina-1 a los receptores de endotelina-A y endotelina-B. La endotelina-1 es una neurohormona que causa vasoconstricción y promueve la proliferación celular. Al bloquear estos receptores, this compound previene los efectos perjudiciales de la endotelina-1, lo que conduce a la vasodilatación y la reducción de la presión arterial .

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial resuscitation and consult a doctor immediately . In case of skin contact, rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Bosentan-d4, like Bosentan, interacts with endothelin receptors A and B (ETA and ETB) . These interactions block the binding of endothelin-1 to its receptors, negating the deleterious effects of endothelin . Bosentan is highly protein-bound, with approximately 98% bound to albumin .

Cellular Effects

This compound is expected to have similar cellular effects as Bosentan. Bosentan has been shown to have significant effects on various types of cells and cellular processes . For instance, it has been found to delay the progression of atherosclerosis and enhance plaque stability in atherosclerotic ApoE−/− mice . It also influences cell function by impacting cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to endothelin receptors, thereby blocking the action of endothelin molecules . This prevents the narrowing of blood vessels and reduces high blood pressure . Bosentan is metabolized in the liver by the cytochrome P450 enzymes CYP2C9 and CYP3A4 .

Temporal Effects in Laboratory Settings

For instance, long-term administration of Bosentan has been found to improve exercise capacity and decrease the rate of clinical worsening in patients with pulmonary arterial hypertension .

Dosage Effects in Animal Models

In animal models, the effects of Bosentan have been shown to vary with different dosages . For instance, a study found that Bosentan had a substantial effect on the peak hypoglycemia produced by teneligliptin in rats .

Metabolic Pathways

This compound is expected to follow similar metabolic pathways as Bosentan. Bosentan is metabolized in the liver by the cytochrome P450 enzymes CYP2C9 and CYP3A4 . A study also identified a novel metabolite in the metabolism of Bosentan, suggesting the presence of additional metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not specifically documented. Bosentan, being a small molecule, is likely to be transported and distributed within cells and tissues via passive diffusion and active transport mechanisms .

Subcellular Localization

The subcellular localization of this compound is not specifically known. As a small molecule drug, it is likely to be distributed throughout the cell, including the cytoplasm and potentially the nucleus, depending on its specific interactions with cellular structures and molecules .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación de Bosentan-d4 implica la incorporación de átomos de deuterio en la molécula de Bosentan. Esto se logra típicamente mediante reacciones de intercambio de deuterio o utilizando reactivos deuterados durante el proceso de síntesis. Las rutas sintéticas y las condiciones de reacción específicas pueden variar, pero generalmente implican el uso de disolventes deuterados y catalizadores para facilitar la incorporación de átomos de deuterio .

Métodos de producción industrial: La producción industrial de this compound sigue principios similares a la síntesis de laboratorio, pero a mayor escala. El proceso implica el uso de equipos especializados para garantizar la incorporación eficiente de átomos de deuterio. Las técnicas como la extrusión en caliente y la evaporación de solventes se utilizan comúnmente para producir this compound en grandes cantidades .

Análisis De Reacciones Químicas

Tipos de reacciones: Bosentan-d4 experimenta varias reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para estudiar la estabilidad, el metabolismo y las posibles interacciones del compuesto con otras moléculas .

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio para oxidar el this compound.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio para reducir el this compound.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede conducir a la formación de derivados hidroxilados, mientras que la reducción puede producir análogos deuterados con grupos funcionales alterados .

Comparación Con Compuestos Similares

Compuestos similares:

Ambrisentan: Otro antagonista del receptor de endotelina utilizado para tratar la hipertensión arterial pulmonar. Se dirige selectivamente a los receptores de endotelina-A.

Macitentan: Un antagonista dual del receptor de endotelina similar a Bosentan, pero con una mejor eficacia y perfil de seguridad.

Sitaxentan: Un antagonista selectivo del receptor de endotelina-A que se retiró del mercado debido a problemas de seguridad.

Singularidad de Bosentan-d4: La singularidad de this compound radica en su marcaje con deuterio, que mejora su estabilidad y permite estudios analíticos precisos. Esto lo convierte en una herramienta valiosa en la investigación farmacocinética y metabólica, proporcionando información que no es posible con compuestos no marcados .

Propiedades

IUPAC Name |

4-tert-butyl-N-[5-(2-methoxyphenoxy)-2-pyrimidin-2-yl-6-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)pyrimidin-4-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N5O6S/c1-27(2,3)18-10-12-19(13-11-18)39(34,35)32-23-22(38-21-9-6-5-8-20(21)36-4)26(37-17-16-33)31-25(30-23)24-28-14-7-15-29-24/h5-15,33H,16-17H2,1-4H3,(H,30,31,32)/i16D2,17D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJPICJJJRGTNOD-RZOBCMOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=NC(=NC(=C1OC2=CC=CC=C2OC)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C4=NC=CC=N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649157 | |

| Record name | 4-tert-Butyl-N-[6-{[2-hydroxy(~2~H_4_)ethyl]oxy}-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065472-77-6 | |

| Record name | 4-tert-Butyl-N-[6-{[2-hydroxy(~2~H_4_)ethyl]oxy}-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B19439.png)